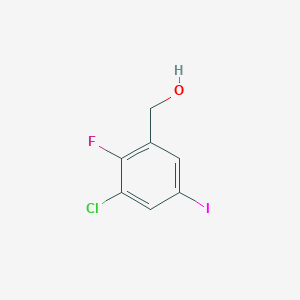

(3-Chloro-2-fluoro-5-iodophenyl)methanol

Overview

Description

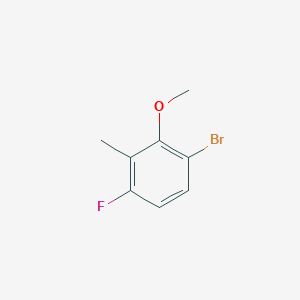

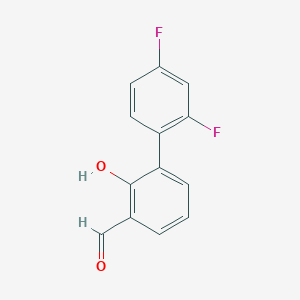

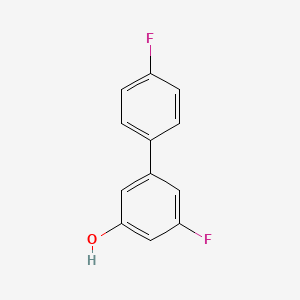

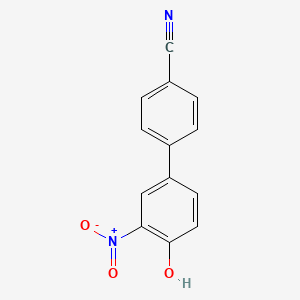

“(3-Chloro-2-fluoro-5-iodophenyl)methanol” is a chemical compound with the molecular formula C7H5ClFIO . It has a molecular weight of 286.47 g/mol .

Molecular Structure Analysis

The molecular structure of “(3-Chloro-2-fluoro-5-iodophenyl)methanol” consists of a phenyl ring substituted with chlorine, fluorine, and iodine atoms, and a methanol group . The exact spatial arrangement of these substituents could be determined using techniques like X-ray crystallography or NMR spectroscopy .Scientific Research Applications

Medicine

(3-Chloro-2-fluoro-5-iodophenyl)methanol: could potentially be used in the development of photoresponsive molecular tools . These tools are crucial for light-based therapeutic and imaging modalities in medicine, such as photocleavable protecting groups and photoswitches . They translate photonic stimuli into biological effects, which is essential for medical imaging, drug delivery, and photopharmacology .

Materials Science

In materials science, this compound may serve as a precursor for synthesizing polymer architectures . It could be involved in nitroxide-mediated polymerization , a controlled radical polymerization technique that revolutionizes the preparation of complex polymer structures with specific compositions and architectures .

Environmental Science

(3-Chloro-2-fluoro-5-iodophenyl)methanol: might be used in environmental analytical chemistry , particularly in the development of advanced analytical techniques . These techniques are employed to detect and quantify pollutants, contributing to environmental protection and sustainability .

Analytical Chemistry

This compound could be integral in analytical chemistry , where it might be used as a standard or reagent in various analytical methods. Its unique structure could help in the quantitative analysis of complex chemical mixtures or in the synthesis of analytical markers .

Pharmacology

In pharmacology, (3-Chloro-2-fluoro-5-iodophenyl)methanol could be explored for its role in drug design and discovery . It may act as a building block for synthesizing new compounds with potential therapeutic effects .

Biochemistry

The compound might have applications in biochemical research , such as in the study of enzyme kinetics or as a substrate analog in enzymatic reactions to understand mechanism pathways or inhibition processes .

Agriculture

(3-Chloro-2-fluoro-5-iodophenyl)methanol: could be investigated for its use in agricultural chemistry , possibly as a synthetic intermediate for developing new pesticides or herbicides that are more effective and environmentally friendly .

Chemical Engineering

Finally, in the field of chemical engineering , this compound could be utilized in the design of process catalysts or in the development of chemical processes for the efficient production of materials or energy sources .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (3-Chloro-2-fluoro-5-iodophenyl)methanol are currently unknown. This compound is a halogenated aromatic compound, and such compounds are often involved in a wide range of biological activities . .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, halogenated aromatic compounds can interact with various proteins and enzymes in the body, potentially altering their function . The specific effects would depend on the compound’s structure and the nature of its targets.

Biochemical Pathways

Halogenated aromatic compounds can participate in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

As a small, relatively nonpolar molecule, it may be well-absorbed in the gastrointestinal tract if administered orally . .

properties

IUPAC Name |

(3-chloro-2-fluoro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMVGXRLLDQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279467 | |

| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-2-fluoro-5-iodophenyl)methanol | |

CAS RN |

1000162-10-6 | |

| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000162-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)